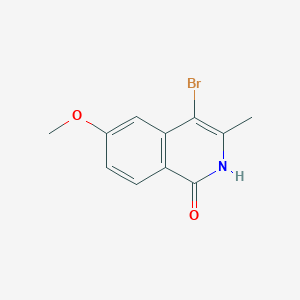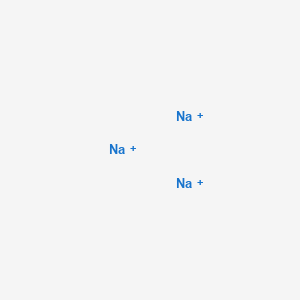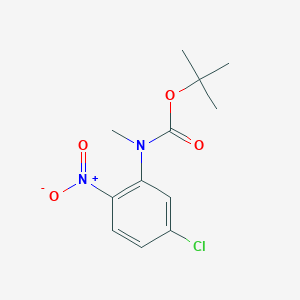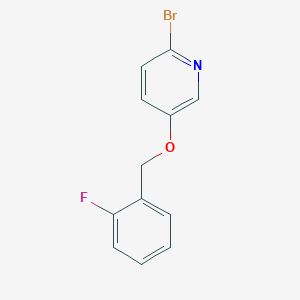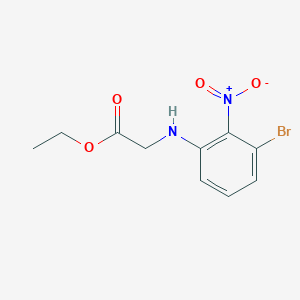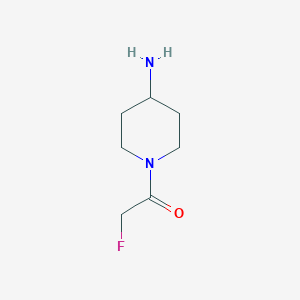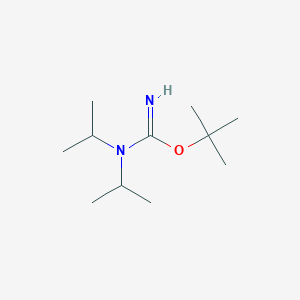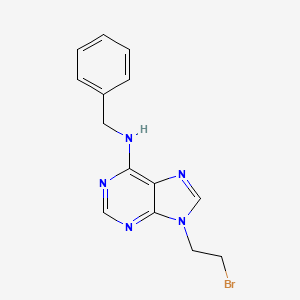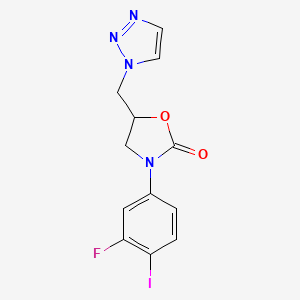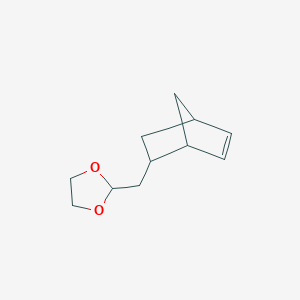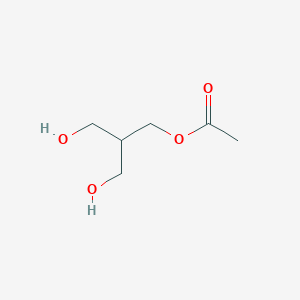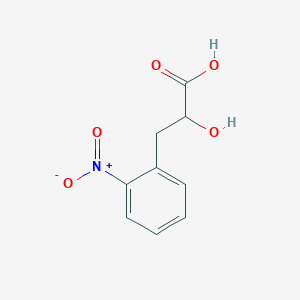
(4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol is an organic compound with the molecular formula C10H15NO2. It is a derivative of pyridine, a heterocyclic aromatic compound. This compound is characterized by the presence of an ethoxy group at the 4-position, two methyl groups at the 3- and 5-positions, and a hydroxymethyl group at the 2-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol typically involves the alkylation of 3,5-dimethyl-2-pyridinemethanol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 4-Ethoxy-3,5-dimethyl-2-pyridinecarboxylic acid.
Reduction: this compound.
Substitution: Various substituted pyridylmethanol derivatives depending on the nucleophile used.
科学研究应用
(4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of (4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxy and methyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
相似化合物的比较
Similar Compounds
- 4-Methoxy-3,5-dimethyl-2-pyridylmethanol
- 4-Chloro-3,5-dimethyl-2-pyridylmethanol
- 4-Bromo-3,5-dimethyl-2-pyridylmethanol
Uniqueness
(4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.
属性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC 名称 |
(4-ethoxy-3,5-dimethylpyridin-2-yl)methanol |
InChI |
InChI=1S/C10H15NO2/c1-4-13-10-7(2)5-11-9(6-12)8(10)3/h5,12H,4,6H2,1-3H3 |
InChI 键 |
NKRCULYBODYSHA-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=NC=C1C)CO)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
